molecular formula NaBrO<br>BrNaO B036730 Sodium hypobromite CAS No. 13824-96-9

Sodium hypobromite

Cat. No. B036730
Key on ui cas rn: 13824-96-9
M. Wt: 118.89 g/mol
InChI Key: CRWJEUDFKNYSBX-UHFFFAOYSA-N
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Patent
US04440779

Procedure details

A cold solution of sodium hypobromite is prepared from 1.6 g. of sodium hydroxide, 3.2 g of bromine, and 10 g of ice and water. To this solution is added with stirring 1-[7-chloro-4,10-dihydro-1-methyl-10-oxo-1H[1]benzoxepino[4,3-b]pyrrole-2-yl]propan-2-one (Q) (1.5 g, 0.005 m), while keeping the temperature below 10° C. The resulting mixture is stirred at low temperature for an additional 4 hours before water and ether are added. The layers are separated and the aqueous layer is treated with a sufficient amount of sodium bisulfite. The treated aqueous layer is filtered and the filtrate acidified with 2 N hydrochloric acid to give crude 7-chloro-4,10-dihydro-1-methyl-10-oxo-1H[1]benzoxepino[4,3-b]pyrrol-2-acetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
1-[7-chloro-4,10-dihydro-1-methyl-10-oxo-1H[1]benzoxepino[4,3-b]pyrrole-2-yl]propan-2-one
Quantity
1.5 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+:2].[Br:3]Br.O.[Cl:6][C:7]1[CH:26]=[CH:25][C:10]2[C:11](=[O:24])[C:12]3[N:13]([CH3:23])[C:14]([CH2:19][C:20](=[O:22])C)=[CH:15][C:16]=3[CH2:17][O:18][C:9]=2[CH:8]=1>CCOCC>[Br:3][O-:1].[Na+:2].[Cl:6][C:7]1[CH:26]=[CH:25][C:10]2[C:11](=[O:24])[C:12]3[N:13]([CH3:23])[C:14]([CH2:19][C:20]([OH:22])=[O:1])=[CH:15][C:16]=3[CH2:17][O:18][C:9]=2[CH:8]=1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
BrBr
Step Three
Name
ice
Quantity
10 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
1-[7-chloro-4,10-dihydro-1-methyl-10-oxo-1H[1]benzoxepino[4,3-b]pyrrole-2-yl]propan-2-one
Quantity
1.5 g
Type
reactant
Smiles
ClC1=CC2=C(C(C=3N(C(=CC3CO2)CC(C)=O)C)=O)C=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 10° C
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
The layers are separated
ADDITION
Type
ADDITION
Details
the aqueous layer is treated with a sufficient amount of sodium bisulfite
FILTRATION
Type
FILTRATION
Details
The treated aqueous layer is filtered

Outcomes

Product
Name
Type
product
Smiles
Br[O-].[Na+]
Name
Type
product
Smiles
ClC1=CC2=C(C(C=3N(C(=CC3CO2)CC(=O)O)C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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